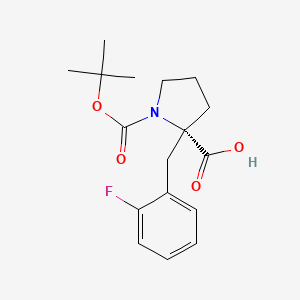

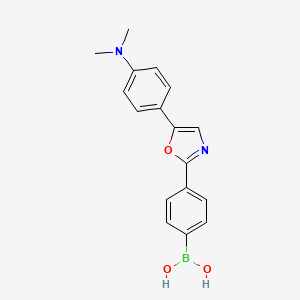

(S)-1-(tert-Butoxycarbonyl)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

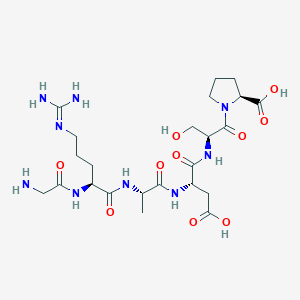

The compound "(S)-1-(tert-Butoxycarbonyl)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid" is a chiral molecule that is likely to be an intermediate or a derivative used in the synthesis of pharmaceutical agents. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been optimized for large-scale production, as seen in the preparation of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists . This process involves key transformations such as debenzylation and ring hydrogenation, which could be relevant for the synthesis of the compound of interest. Additionally, a one-step continuous flow synthesis method has been developed for pyrrole-3-carboxylic acids, starting from tert-butyl acetoacetates, amines, and 2-bromoketones, which may offer insights into efficient synthesis routes for similar structures .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their biological activity. For instance, the optical isomers of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid have been synthesized and their biological evaluation as antilipidemic agents has been conducted . The absolute configurations of these isomers were determined using X-ray analysis, which is a technique that could also be applied to determine the stereochemistry of "(S)-1-(tert-Butoxycarbonyl)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid".

Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives can be complex. For example, the synthesis of antilipidemic agents involved the resolution of diastereomeric amides and deamination with N2O4 . These reactions highlight the importance of stereochemistry and the potential for multiple reaction pathways in the synthesis of pyrrolidine-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The tert-butyl group, commonly used as a protecting group, can affect the compound's solubility and reactivity. The presence of a fluorobenzyl moiety in the compound of interest suggests potential interactions with biological targets, as fluorine atoms are often included in pharmaceuticals to modulate activity and metabolic stability. The papers provided do not directly discuss the physical and chemical properties of the specific compound , but they do provide a context for understanding how such properties might be analyzed and optimized in related compounds .

Wissenschaftliche Forschungsanwendungen

Intermolecular Interactions The compound forms layers in crystal structures through various molecular interactions, indicating its potential in forming stable complexes and its relevance in crystalline material studies (Rajalakshmi et al., 2013).

Synthesis and Derivatives The synthesis of related compounds, such as tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, involved specific reagents and methods, and was confirmed by X-ray diffraction studies, highlighting the importance of structural confirmation in synthesis processes (Naveen et al., 2007).

Chemical Properties and Reactions

Polyamide Synthesis The compound is involved in the synthesis of polyamides with flexible main-chain ether linkages, showcasing its utility in creating materials with high thermal stability and solvent resistance, indicating its potential applications in material science and engineering (Hsiao et al., 2000).

Cyclopropanation In the field of synthetic organic chemistry, the compound serves as a precursor in the synthesis of complex cyclopropylamines, demonstrating its role in constructing architecturally complex molecular frameworks (Gensini & de Meijere, 2004).

Catalysis It's used as a catalyst for N-tert-butoxycarbonylation of amines, emphasizing its role in peptide synthesis and the importance of protecting groups in synthetic organic chemistry (Heydari et al., 2007).

Eigenschaften

IUPAC Name |

(2S)-2-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRPTZRVQXTAPK-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428015 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-2-[(2-fluorophenyl)methyl]-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(tert-Butoxycarbonyl)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid | |

CAS RN |

1217635-13-6 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-2-[(2-fluorophenyl)methyl]-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)sulfanyl]formonitrile](/img/structure/B1336684.png)